PBB3 - 1565796-97-5

PBB3

Catalog Number: EVT-278905
CAS Number: 1565796-97-5
Molecular Formula: C17H15N3OS
Molecular Weight: 309.38
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PBB3 is a tau-specific PET tracer.
Source and Classification

PBB3 is classified as a radioligand, specifically designed for use in PET imaging. It falls under the category of benzothiazole derivatives and is part of a broader class of compounds known as pyridinyl-butadienyl-benzothiazoles. These compounds were developed based on the need for effective imaging agents that can selectively bind to tau aggregates in the brain, distinguishing between different types of tauopathies .

Synthesis Analysis

Methods and Technical Details

The synthesis of PBB3 involves several key steps:

  1. Precursor Preparation: The synthesis begins with the preparation of a tert-butyldimethylsilyl-protected desmethyl precursor.
  2. Radiolabeling: This precursor is then reacted with carbon-11 methyl iodide using potassium hydroxide as a base, leading to the formation of 11C-PBB3.
  3. Deprotection: After radiolabeling, the silyl protecting group is removed to yield the final product .

The typical radiochemical yield for this process is approximately 15.4% ± 2.8%, with a synthesis time averaging around 35 minutes from the end of bombardment . The final product exhibits high radiochemical purity (98% ± 2.3%) and specific activity suitable for clinical applications.

Molecular Structure Analysis

Structure and Data

PBB3 has a complex molecular structure characterized by its unique arrangement of atoms, which includes:

  • Molecular Formula: C17H18N2S
  • Molecular Weight: Approximately 290.4 g/mol
  • Key Functional Groups: The structure features a benzothiazole moiety linked to a butadienyl chain and a pyridine ring .

The compound's structure allows it to effectively bind to tau fibrils, facilitating its role as an imaging agent.

Chemical Reactions Analysis

Reactions and Technical Details

PBB3 primarily undergoes binding reactions with tau aggregates in brain tissues. Its binding affinity varies depending on the specific type of tau fibril present. Studies have demonstrated that PBB3 binds more effectively to certain tau strains compared to other PET tracers like AV-1451, highlighting its specificity for diverse tauopathies .

In vitro studies have shown that PBB3 can bind to neurofibrillary tangles and ghost tangles, with varying degrees of affinity depending on the pathological context . This differential selectivity is crucial for accurately diagnosing and understanding various neurodegenerative conditions.

Mechanism of Action

Process and Data

The mechanism of action for PBB3 involves its selective binding to tau aggregates in the brain. When administered, PBB3 traverses the blood-brain barrier and binds to pathological tau fibrils, allowing for their visualization through PET imaging. This process is essential for identifying areas of tau deposition associated with neurodegenerative diseases.

Research indicates that PBB3 demonstrates higher binding affinity for non-Alzheimer's disease tau aggregates compared to other PET tracers, suggesting its potential utility in diagnosing a broader range of tauopathies . The ability to visualize these aggregates enhances our understanding of disease progression and pathology.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PBB3 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a pale yellow solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but less soluble in water.
  • Stability: Sensitive to light; photoisomerization can occur when exposed to fluorescent light, necessitating careful handling during synthesis and storage .

These properties are critical for ensuring the effective use of PBB3 in clinical settings.

Applications

Scientific Uses

PBB3 has significant applications in scientific research and clinical diagnostics:

  1. Neuroimaging: It is primarily used in PET imaging to detect tau pathology in patients with Alzheimer's disease and other neurodegenerative disorders.
  2. Research Tool: PBB3 serves as an important tool in research studies aimed at understanding the mechanisms underlying tauopathies, aiding in drug development and therapeutic strategies.
  3. Differential Diagnosis: Its ability to distinguish between various types of tau aggregates makes it valuable for differential diagnosis among different forms of dementia .
Introduction to PBB3 in Academic Research

Chemical and Structural Characterization of PBB3

PBB3 belongs to the phenyl/pyridinyl-butadienyl-benzothiazole chemical class, structurally characterized by a planar, conjugated system that facilitates stacking interactions with β-sheet-rich protein aggregates. Its molecular weight of 322.43 g/mol and moderate lipophilicity (LogP ≈ 2.8) enable sufficient blood-brain barrier penetration, with peak brain uptake observed at approximately 1–2 minutes post-injection. The compound exhibits nanomolar affinity for paired helical filaments (PHF-tau), with a dissociation constant (Kd) of 2.55 nM as determined through saturation binding assays in AD brain homogenates. This binding affinity demonstrates approximately 50-fold selectivity for tau over amyloid-β (Aβ) fibrils, though competitive binding assays reveal variable affinity across tau isoforms and morphologies [7] [8] [9].

The binding epitope of PBB3 involves the hydrophobic grooves of tau fibrils, where the benzothiazole moiety engages in π-π stacking with phenylalanine residues, while the hydroxyl group forms hydrogen bonds with phosphorylated serine/threonine sites. This molecular recognition mechanism enables PBB3 to label diverse tau conformations, including:

  • Neurofibrillary tangles (NFTs) in Alzheimer's disease
  • Tufted astrocytes in progressive supranuclear palsy
  • Astrocytic plaques in corticobasal degeneration
  • Coiled bodies in 4-repeat tauopathies

Table 1: Comparative Binding Properties of Tau PET Tracers

TracerChemical ClassKd (nM)Tau:Aβ SelectivityOff-Target Binding
PBB3Phenyl-butadienyl-benzothiazole2.5550:1TMEM106B, monoamine oxidase
AV-1451Quinoline14.6>25:1Iron-rich regions, melanin
THK5351Arylquinoline2713:1Monoamine oxidase B
PM-PBB3PBB3 derivative1.8>50:1Reduced vs. PBB3

Recent structural studies using cryo-electron microscopy revealed an unanticipated interaction: PBB3 binds to TMEM106B fibrils—amyloid structures prevalent in aging brains and neurodegenerative conditions—via two distinct sites on the fibril surface. Site 1 involves hydrogen bonding with Ser159 and Tyr157 residues, while Site 2 interacts with Asn145 and Thr147. This cross-reactivity occurs at tracer concentrations relevant to PET imaging (≈10 nM) and may contribute to off-target signal in vivo, particularly in the basal ganglia and midbrain regions [6] [7].

A significant limitation stems from PBB3's metabolic instability. The compound undergoes rapid hepatic sulfation via sulfotransferases (SULT1A1/1A3), generating a polar radiometabolite that crosses the blood-brain barrier and accounts for ≈40% of brain radioactivity at 5 minutes post-injection. This metabolite complicates quantitative interpretation of PET data and has motivated development of derivatives with improved metabolic stability [8].

Historical Development and Evolution as a Tau-Specific PET Ligand

PBB3 emerged from systematic optimization of the PBB (phenyl/pyridinyl-butadienyl-benzothiazole) scaffold, initially designed as tau-specific analogs of the amyloid-imaging agent Pittsburgh Compound-B (PiB). Early structure-activity relationship (SAR) studies identified three critical molecular features for tau binding:

  • The benzothiazole ring as an essential β-sheet-interacting moiety
  • A conjugated diene linker providing optimal spatial orientation
  • A 6-hydroxyl group enhancing binding affinity to phosphorylated tau

Radiosynthesis of [11C]PBB3 employs 11C-methylation of the desmethyl precursor (PBB2) with [11C]CH3I, achieving radiochemical yields of 30–40% and radiochemical purity >99%. The 20.4-minute half-life of carbon-11 necessitates on-site cyclotron production, limiting widespread clinical adoption compared to fluorine-18 labeled tracers (110-minute half-life) [8] [9].

Significant milestones in development include:

  • 2013: First human PET studies demonstrating differential binding in AD versus controls
  • 2017: Validation in non-AD tauopathies (PSP, CBD) showing strong cortical and subcortical retention
  • 2020: Development of PM-PBB3 (later designated 18F-APN-1607) with improved pharmacokinetics
  • 2024: Structural elucidation of TMEM106B off-target binding mechanism

Preclinical validation in the rTg4510 tauopathy mouse model proved pivotal for establishing PBB3's sensitivity to tau pathology progression. PET imaging revealed age-dependent increases in standardized uptake value ratios (SUVRs) from 6 months (+28.9%, p<0.05) to 9 months (+38.8%, p<0.01), with regional signal strongly correlating with immunohistochemical quantification of hyperphosphorylated tau (AT8 antibody). This longitudinal monitoring capability established PBB3 as a promising biomarker for therapeutic trials targeting tau pathology [1] [7].

The second-generation derivative PM-PBB3 (18F-APN-1607) addressed several limitations: substitution of the metabolically vulnerable hydroxyl group improved metabolic stability, while fluorine-18 labeling enhanced logistical feasibility. Crucially, PM-PBB3 maintained high affinity for diverse tau deposits (Kd=1.8 nM) while exhibiting reduced off-target binding in white matter tracts—a significant advancement for quantitative imaging applications [1] [7].

Role in Advancing Neurodegenerative Disease Diagnostics

PBB3-PET imaging has transformed the diagnostic paradigm for tauopathies by enabling in vivo pathology mapping that corresponds to postmortem Braak staging. In Alzheimer's disease, the characteristic spatiotemporal progression of tracer retention begins in the mesial temporal lobe (Braak I-II), expands to limbic regions (Braak III-IV), and finally involves neocortical association areas (Braak V-VI). This progression pattern provides superior correlation with cognitive decline (r = -0.82, p<0.001) compared to amyloid PET, establishing tau burden as a more direct indicator of neurodegeneration [3] [5] [9].

Table 2: Clinical Diagnostic Applications of PBB3-PET Imaging

TauopathyPBB3 Retention PatternCorrelation with Cognitive MeasuresDistinguishing Features from Aβ PET
Alzheimer's diseaseMedial temporal → Temporoparietal → FrontalStrong inverse correlation with MMSE (r = -0.79)More closely tracks symptom severity
PSPPallidum, subthalamic nucleus, midbrainCorrelates with postural instabilityAbsence of cortical amyloid signal
CBDAsymmetric peri-Rolandic cortexAssociated with apraxia severityDifferent topography from Aβ plaques
MSAStriatopallidal fibers (variable)Limited correlationDifferentiates from PD with dementia

In a pivotal exploratory study of 24 patients with suspected AD or frontotemporal lobar degeneration (FTLD), [11C]PBB3 PET/CT identified two distinct populations: PBB3-negative (n=13) and PBB3-positive (n=11) with moderate-to-pronounced uptake. Critically, SUVR measurements demonstrated a significant inverse correlation with Mini-Mental State Examination (MMSE) scores (p<0.01), independent of cerebrospinal fluid (CSF) tau or Aβ42 levels. This finding positions PBB3-PET as a superior biomarker for functional impairment compared to fluid biomarkers [3].

For non-AD tauopathies, PBB3 exhibits exceptional diagnostic value:

  • In progressive supranuclear palsy (PSP), tracer retention localizes to the globus pallidus, subthalamic nucleus, and midbrain—regions inaccessible to CSF biomarkers
  • Corticobasal degeneration (CBD) shows asymmetric peri-Rolandic cortical binding corresponding to clinical lateralization of symptoms
  • Pick's disease (3R tau) demonstrates frontotemporal-dominant retention distinct from 4R tauopathies

PBB3's binding to diverse tau isoforms enables differentiation between 3R-dominant (e.g., Pick's disease) and 4R-dominant (e.g., PSP, CBD) tauopathies based on distribution patterns, overcoming a key limitation of antibodies restricted to specific phospho-epitopes [9] [10].

However, diagnostic interpretation requires awareness of binding variabilities:

  • TMEM106B co-binding: Striatal signal in older patients may reflect incidental age-related TMEM106B fibrils rather than tau pathology [6]
  • Astrocytic lesions: PBB3 labels tau-positive astrocytes in PSP/CBD better than neuronal tangles [9]
  • α-synuclein cross-reactivity: Minimal in Lewy bodies but observed in MSA with dense glial cytoplasmic inclusions [10]

The translational impact extends beyond diagnostics: PBB3-PET enables quantitative assessment of therapeutic effects in anti-tau clinical trials. For example, the rTg4510 mouse model showed reduced tracer retention after experimental tau immunotherapy, providing a direct measure of target engagement. Additionally, PBB3-guided patient stratification ensures enrollment of tau-positive individuals in disease-modifying therapy trials, addressing past failures due to heterogeneous pathology [1] [7].

Properties

CAS Number

1565796-97-5

Product Name

PBB3

IUPAC Name

2-[(1E,3E)-4-[6-(methylamino)pyridin-3-yl]buta-1,3-dienyl]-1,3-benzothiazol-6-ol

Molecular Formula

C17H15N3OS

Molecular Weight

309.38

InChI

InChI=1S/C17H15N3OS/c1-18-16-9-6-12(11-19-16)4-2-3-5-17-20-14-8-7-13(21)10-15(14)22-17/h2-11,21H,1H3,(H,18,19)/b4-2+,5-3+

InChI Key

LBCRWMJTAFCLCL-ZUVMSYQZSA-N

SMILES

CNC1=NC=C(C=C1)C=CC=CC2=NC3=C(S2)C=C(C=C3)O

Solubility

Soluble in DMSO

Synonyms

PBB3; J3.303.052E; PBB-3; PBB 3;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.